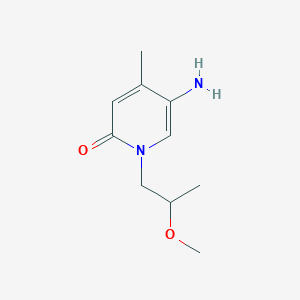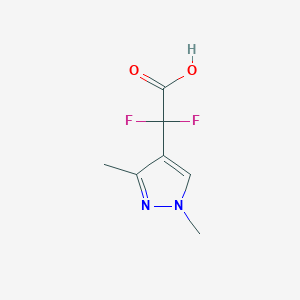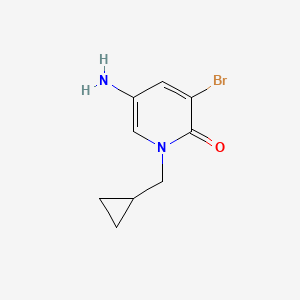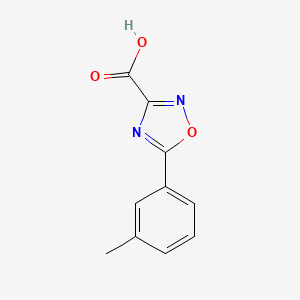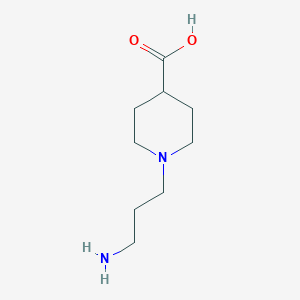
1-(3-Aminopropyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with an aminopropyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(3-aminopropyl)piperidine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another approach involves the use of piperidine-4-carboxylic acid as a starting material, which is then functionalized with an aminopropyl group through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of catalysts such as rhodium complexes to facilitate the cyclization and functionalization reactions . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the aminopropyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound .
科学研究应用
1-(3-Aminopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can modulate enzyme activity and protein-protein interactions, leading to diverse biological effects .
相似化合物的比较
Piperidine-4-carboxylic acid: Shares the piperidine ring and carboxylic acid group but lacks the aminopropyl substitution.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Similar structure with an aminoethyl group instead of aminopropyl.
Pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Uniqueness: 1-(3-Aminopropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H18N2O2/c10-4-1-5-11-6-2-8(3-7-11)9(12)13/h8H,1-7,10H2,(H,12,13) |
InChI 键 |
HKFORSWICJXHCV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
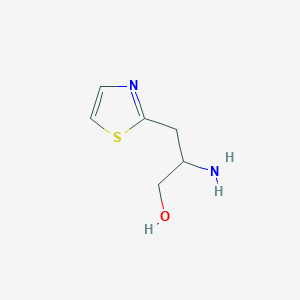
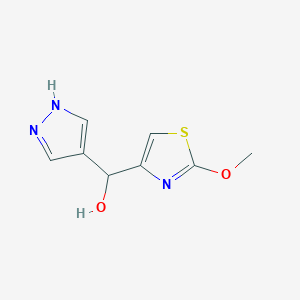
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
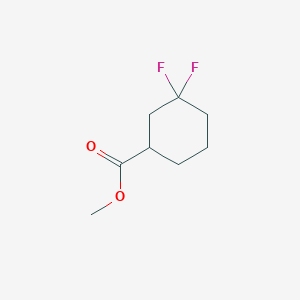
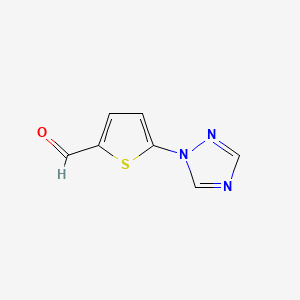
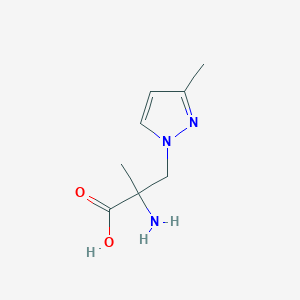
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
